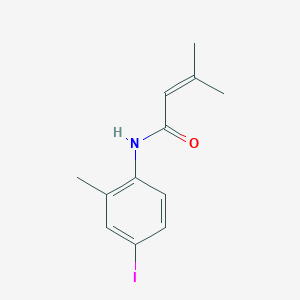
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide, also known as IMB-115, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. IMB-115 is a synthetic compound that belongs to the class of enamide derivatives, and it has been found to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide involves its ability to interact with specific cellular targets, including enzymes and proteins involved in various cellular processes. N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been shown to activate the p53 pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been found to exhibit several biochemical and physiological effects, including inhibition of COX-2 activity, induction of apoptosis in cancer cells, and inhibition of cell proliferation. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide in lab experiments is its ability to exhibit potent biological activities at relatively low concentrations. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been found to exhibit good stability and solubility, making it an ideal candidate for further studies. However, one of the limitations of using N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide in lab experiments is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several potential future directions for the study of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide. One of the areas of interest is the development of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the potential of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide in combination therapy with other anti-cancer drugs for the treatment of various cancers. Furthermore, the development of more efficient and scalable synthesis methods for N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide could lead to its commercialization and widespread use in various fields of medicine.
Métodos De Síntesis
The synthesis of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide involves the reaction of 4-iodo-2-methylbenzaldehyde with methyl acetoacetate in the presence of a base to form the corresponding enamine intermediate. This intermediate is then subjected to a dehydration reaction using a Lewis acid catalyst to obtain the final product, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide.
Aplicaciones Científicas De Investigación
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propiedades
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-7H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUOCPRRZVQVBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

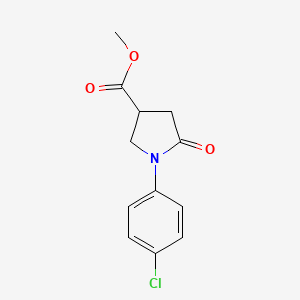
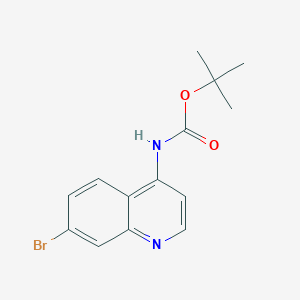
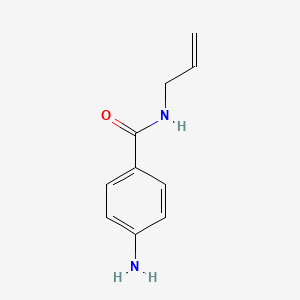
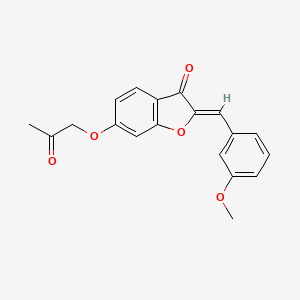
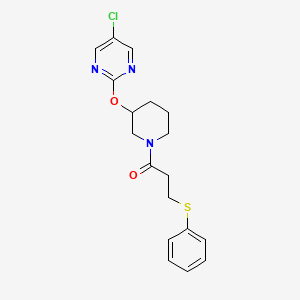
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2418698.png)
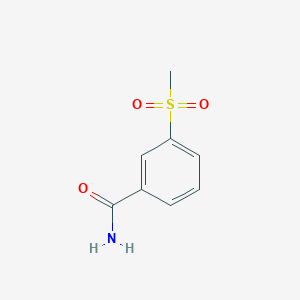

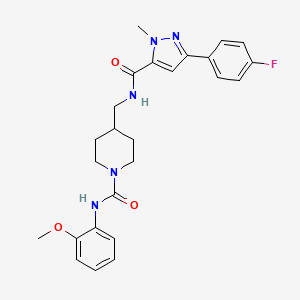
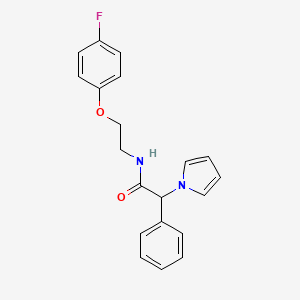
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)
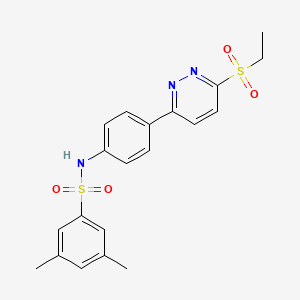
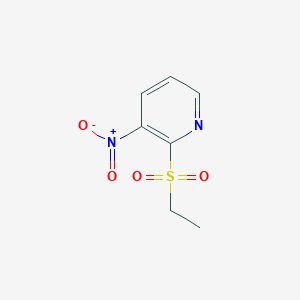
![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)